![molecular formula C20H18N4O3 B2594862 N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 1021106-23-9](/img/structure/B2594862.png)
N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide, also known as MOIA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. MOIA is a synthetic compound that belongs to the indole family and has been studied for its ability to modulate the activity of certain receptors in the brain.
Scientific Research Applications
Antimicrobial Activity and Antitumor Potential
N-(4-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide and its derivatives have been extensively studied for their antimicrobial and antitumor potential. Kaya et al. (2017) synthesized a series of hydrazide and oxadiazole derivatives, including N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives. These compounds were evaluated for their in vitro antimicrobial activity against various gram-positive, gram-negative bacteria, and fungi. The antimicrobial potential of the compounds against gram-negative bacteria was found to be higher compared to the potential against gram-positive bacteria. Additionally, these compounds were screened for their antiproliferative activity against human tumor cell lines, with one compound exhibiting the highest inhibitory activity against A549 and MCF-7 tumor cell lines, indicating its potential as a chemotherapeutic agent (Kaya et al., 2017).
Anticancer Properties
The anticancer properties of these derivatives have been studied by Vinayak et al. (2014), who synthesized novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were screened for their cytotoxicity on PANC-1, HepG2, and MCF7 cell lines. One of the compounds was highly cytotoxic on PANC-1 and HepG2 cell lines, while another compound showed moderate cytotoxicity on the MCF7 cell line, highlighting their potential in cancer therapy (Vinayak et al., 2014).
Evaluation of Biological Activities
The biological activities of these derivatives have also been a subject of interest. For instance, the synthesis and biological screening of some novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties revealed their antimicrobial activity against Gram-positive, Gram-negative bacteria, and anti-inflammatory activity. This further emphasizes the pharmacological potential of these compounds in various therapeutic areas (Gadegoni & Manda, 2013).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)17-11-24(18-6-4-3-5-16(17)18)12-19(25)21-14-7-9-15(26-2)10-8-14/h3-11H,12H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDWAIHFOLZSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.